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Compound of Interest

Compound Name: Tofacitinib Impurity 25

Cat. No.: B14792808

Introduction & Scientific Rationale

In the development of Janus Kinase (JAK) inhibitors, the rigorous characterization of related
substances is mandated by ICH Q3A/B guidelines. Tofacitinib Impurity 25 (CAS: 1640971-51-
2) is a primary oxidative metabolite and degradation product formed via the oxidation of the
pyrrolo[2,3-d]pyrimidine core.

Structurally, it differs from the parent API by the presence of a carbonyl group at the C-6
position of the 7-deazapurine ring, effectively converting the pyrrole moiety into a lactam. This
modification significantly alters the electronic properties and hydrogen-bonding capability of the
molecule, necessitating a specific, high-purity synthesis route for use as a qualified reference
standard (RS).

Chemical Identity
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Attribute Detail

Tofacitinib Impurity 25; Tofacitinib Metabolite
M1; 6-Oxo-Tofacitinib

Common Name

3-((3R,4R)-4-Methyl-3-(methyl(6-0x0-6,7-
IUPAC Name dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-

yl)amino)piperidin-1-yl)-3-oxopropanenitrile

CAS Registry

Molecular Formula C16H20N6O2
Molecular Weight 328.37 g/mol
Appearance Off-white to pale yellow solid

Retrosynthetic Analysis

The synthesis is designed to ensure stereochemical integrity and regioselectivity. A direct
oxidation of Tofacitinib is often low-yielding and produces complex mixtures (N-oxides,
hydroxylated byproducts). Therefore, a De Novo approach is selected, assembling the
molecule from a pre-oxidized heterocyclic core and the chiral piperidine side chain.

Strategic Disconnections

 Amide Bond Formation: The final step installs the cyanoacetyl tail, avoiding sensitivity issues
during earlier harsh steps.

e SNAr Coupling: The C4-N bond is formed via Nucleophilic Aromatic Substitution (SNAr)
between the electron-deficient 6-oxo-pyrimidine core and the sterically hindered secondary
amine of the piperidine.

o Core Oxidation: The 6-oxo functionality is introduced early on the 4-chloro-pyrrolo[2,3-
d]pyrimidine scaffold using oxidative chlorination/hydrolysis.
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Caption: Retrosynthetic logic for Tofacitinib Impurity 25, highlighting the convergent assembly
of the oxidized core and chiral amine.

Detailed Synthesis Protocol
Step 1: Synthesis of 4-Chloro-1,7-dihydro-6H-
pyrrolo[2,3-d]pyrimidin-6-one

This step converts the standard Tofacitinib starting material into the required lactam core.
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Principle: Electrophilic chlorination at C-5 (pyrrole ring) followed by hydrolytic rearrangement
to the oxindole-like structure.

Reagents: N-Chlorosuccinimide (NCS), t-Butanol (t-BuOH), Water.

Protocol:

Charge a reaction vessel with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 65.1 mmol) and
t-BuOH (150 mL).

Add N-Chlorosuccinimide (NCS) (26.1 g, 195 mmol, 3.0 eq) portion-wise at room
temperature over 30 minutes.

Heat the mixture to 50°C and stir for 2 hours. Monitor by HPLC for the disappearance of
starting material and formation of the 5,5-dichloro intermediate.

Add Water (50 mL) and heat to 80°C for 4 hours to drive the hydrolysis.
Cool to room temperature. The product may precipitate.

Concentrate the solvent under reduced pressure to ~50 mL.

Neutralize with saturated NaHCOs solution to pH ~7.

Extract with Ethyl Acetate (EtOAc) (3 x 100 mL).

Wash combined organics with brine, dry over Na2SOa, and concentrate.

Purification: Flash column chromatography (DCM:MeOH, 95:5) to yield the 6-oxo derivative
as a tan solid.
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Reagent MW ( g/mol ) Equiv.[1] Mass/Vol
4-Chloro-7H-

pyrrolo[2,3- 153.57 1.0 10.0g
d]pyrimidine

NCS 133.53 3.0 26.19g
t-Butanol 74.12 Solvent 150 mL

Step 2: Coupling with Chiral Side Chain

The oxidized core is coupled with the protected piperidine amine. The benzyl group is used as
a protecting group for the piperidine nitrogen to prevent side reactions.

» Reagents: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, K2COs, Water/Dioxane.
Protocol:

e Dissolve 4-chloro-1,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (5.0 g, 29.5 mmol) in 1,4-
Dioxane (50 mL).

e Add (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (7.7 g, 35.4 mmol, 1.2 eq).
e Add Potassium Carbonate (K2COs) (12.2 g, 88.5 mmol, 3.0 eq) dissolved in Water (20 mL).

o Reflux the mixture at 100°C for 24—48 hours. This reaction is slower than the standard
Tofacitinib coupling due to the reduced electrophilicity of the lactam core.

e Monitor by LC-MS (Target Mass: ~351 amu).
e Cool to RT, dilute with water (100 mL), and extract with DCM (3 x 100 mL).

 Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM). Isolate the coupled
benzyl-protected intermediate.

Step 3: Debenzylation and Cyanoacetylation (One-Pot
Procedure)
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Removal of the benzyl group followed by immediate acylation to form the final impurity
standard.

e Reagents: Pd(OH)2/C, Hz, Ethanol, Ethyl Cyanoacetate, DBU.
Protocol:

o Hydrogenation: Dissolve the Step 2 intermediate (3.5 g, 10 mmol) in Ethanol (50 mL) and
Acetic Acid (2 mL).

e Add 20% Pd(OH)2/C (Pearlman’s Catalyst, 0.35 g, 10 wt%).
e Hydrogenate at 50 psi Hz and 50°C for 12 hours.

« Filter catalyst through Celite and concentrate the filtrate to obtain the acetate salt of the free

amine.
e Acylation: Redissolve the residue in n-Butanol (30 mL).
e Add Ethyl Cyanoacetate (2.26 g, 20 mmol, 2.0 eq).
e Add DBU (1,8-Diazabicyclo[5.4.0]lundec-7-ene) (3.0 g, 20 mmol, 2.0 eq).
« Stir at 40°C for 16 hours.

o Workup: Concentrate solvent, dilute with EtOAc, wash with 1N HCI (to remove DBU), then
saturated NaHCOs.

 Final Purification: Preparative HPLC (C18, Water/Acetonitrile with 0.1% Formic Acid) is
recommended to achieve >99.5% purity required for a Reference Standard.

Analytical Characterization & Quality Control

The final product must be validated to confirm structure and purity.

Expected Analytical Data
e Mass Spectrometry (ESI+): m/z 329.15 [M+H]*.
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e 1H NMR (DMSO-ds, 400 MHz):

o 0 11.2 (s, 1H): Lactam NH (Distinctive shift from parent Tofacitinib).

[¢]

0 8.1 (s, 1H): Pyrimidine C-2 proton.

[e]

0 3.8-4.0 (m, 2H): Piperidine ring protons adjacent to amide.

[e]

0 3.3 (s, 2H): Cyanoacetyl CH-.

(¢]

0 3.1 (s, 3H): N-Methyl group.

[¢]

0 1.0 (d, 3H): C-Methyl group.

e HPLC Purity: >98.0% (Area %).

Experimental Workflow Diagram
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Caption: Sequential experimental workflow for the synthesis of Tofacitinib Impurity 25.
Safety and Handling
e N-Chlorosuccinimide (NCS): Corrosive and irritant. Handle in a fume hood.

o Hydrogenation: Hz gas poses an explosion hazard. Ensure proper grounding of the
autoclave.

» Tofacitinib Analogs: Treat all intermediates as potent JAK inhibitors. Use full PPE (gloves, lab
coat, respirator) to prevent exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. derpharmachemica.com [derpharmachemica.com]

 To cite this document: BenchChem. [Application Note: Synthesis Protocol for Tofacitinib
Impurity 25 Reference Standard]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14792808#synthesis-protocol-for-tofacitinib-impurity-
25-reference-standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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